Lipophilicity and Steric Bulk: Adamantyl vs. Phenyl Substitution at the 2-Position
The 2-adamantyl substitution in CAS 909245-93-8 confers a calculated ClogP value of approximately 3.9, substantially higher than the ClogP of ~2.3 for 2-(4-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole (CAS 568544-04-7) [1]. The adamantane cage also increases molecular weight (252.74 g/mol vs. 273.52 g/mol for the 4-bromophenyl analog) and contributes to a greater three-dimensional steric profile (cLogD at pH 7.4 estimated >3.0 vs. ~2.0 for aryl analogs), which has been independently shown in SAR studies of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles to correlate with enhanced Gram-positive antibacterial activity relative to non-adamantyl congeners [1].
| Evidence Dimension | Lipophilicity (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 3.9 (calculated from ChemSrc data) |
| Comparator Or Baseline | 2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole: ClogP ≈ 2.3 |
| Quantified Difference | ClogP difference ≈ +1.6 log units |
| Conditions | In silico calculation based on molecular formula and SMILES structure |
Why This Matters
Higher lipophilicity directly influences membrane permeability and oral bioavailability in drug discovery programs, making adamantyl-substituted building blocks preferred for CNS-penetrant or intracellular-targeting candidates.
- [1] Kadi AA, El-Brollosy NR, Al-Deeb OA, Habib EE, Ibrahim TM, El-Emam AA. Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry. 2007;42(2):235-242. doi:10.1016/j.ejmech.2006.10.003. View Source
